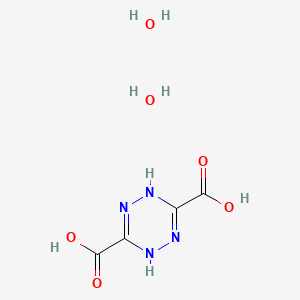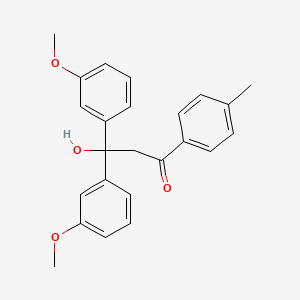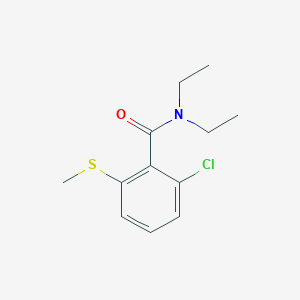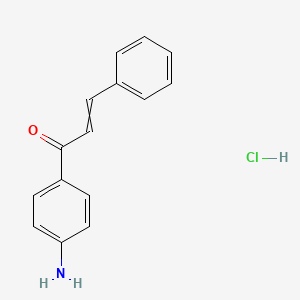
1-(4-Aminophenyl)-3-phenylprop-2-en-1-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-3-phenylprop-2-en-1-one;hydrochloride typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-aminobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone structure.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as ionic liquids or phase-transfer catalysts can also enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Aminophenyl)-3-phenylprop-2-en-1-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or dihydroxy derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of saturated ketones or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed:
Oxidation: Epoxides, dihydroxy derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Various substituted chalcones and derivatives.
Applications De Recherche Scientifique
1-(4-Aminophenyl)-3-phenylprop-2-en-1-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor for the preparation of various heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a valuable candidate for drug development.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating infections, inflammation, and cancer.
Industry: The compound is used in the development of organic materials with specific optical and electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 1-(4-Aminophenyl)-3-phenylprop-2-en-1-one;hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one: Similar structure but with a hydroxyl group instead of an amino group.
1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one: Similar structure but with a methoxy group instead of an amino group.
1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one: Similar structure but with a nitro group instead of an amino group.
Uniqueness: 1-(4-Aminophenyl)-3-phenylprop-2-en-1-one;hydrochloride is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The amino group allows for further functionalization and derivatization, making it a versatile compound in synthetic and medicinal chemistry.
Propriétés
Numéro CAS |
188623-66-7 |
|---|---|
Formule moléculaire |
C15H14ClNO |
Poids moléculaire |
259.73 g/mol |
Nom IUPAC |
1-(4-aminophenyl)-3-phenylprop-2-en-1-one;hydrochloride |
InChI |
InChI=1S/C15H13NO.ClH/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12;/h1-11H,16H2;1H |
Clé InChI |
IWRPDXOJRIMYOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid](/img/structure/B12571548.png)
![3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane](/img/structure/B12571566.png)
![4-[(Benzenesulfonyl)carbonyl]benzene-1-sulfonic acid](/img/structure/B12571570.png)
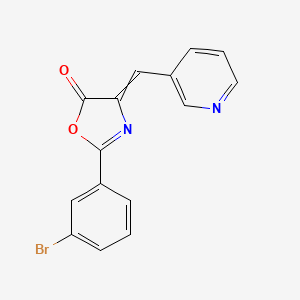
![Acetamide,N-(3-ethoxypropyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12571584.png)
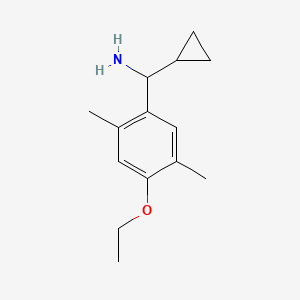
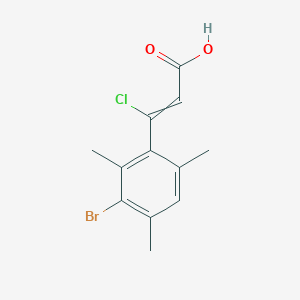
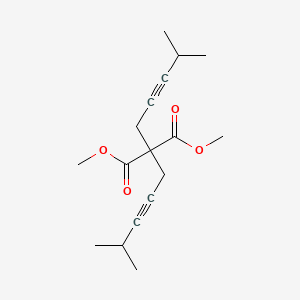
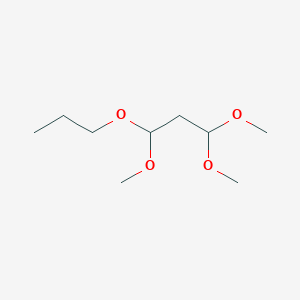
![1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate](/img/structure/B12571615.png)
![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]butan-1-amine](/img/structure/B12571619.png)
